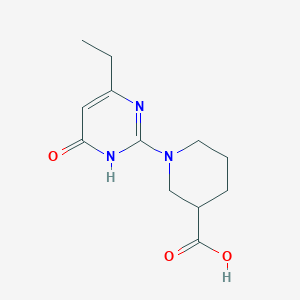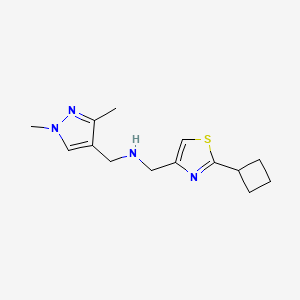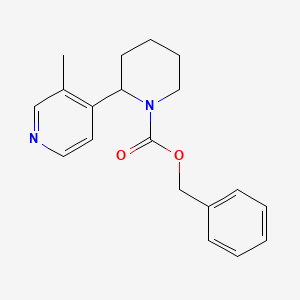
3-(4-Chlorophenyl)-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-4-iodo-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with an α,β-unsaturated carbonyl compound, followed by iodination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or acetonitrile. The iodination step can be carried out using iodine or an iodine-containing reagent under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a 3-(4-chlorophenyl)-4-azido-1H-pyrazole .
Scientific Research Applications
3-(4-Chlorophenyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1H-pyrazole: Lacks the iodine atom, which can affect its reactivity and applications.
4-Iodo-1H-pyrazole: Lacks the 4-chlorophenyl group, leading to different chemical properties and uses.
3-(4-Bromophenyl)-4-iodo-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity
Uniqueness
The presence of both the 4-chlorophenyl group and the iodine atom in 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole makes it unique in terms of its chemical reactivity and potential applications. The combination of these substituents allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C9H6ClIN2 |
|---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C9H6ClIN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
InChI Key |
WRXLSOHSTGZKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


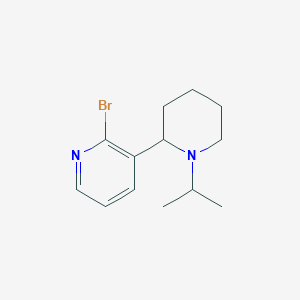
![(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol](/img/structure/B11805185.png)
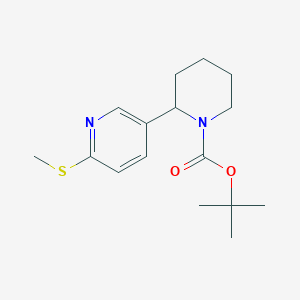
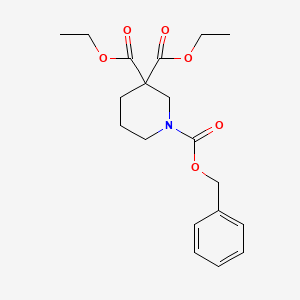
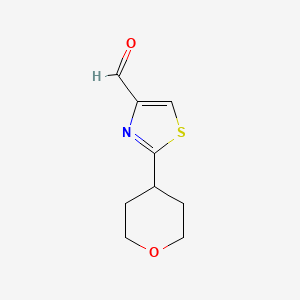

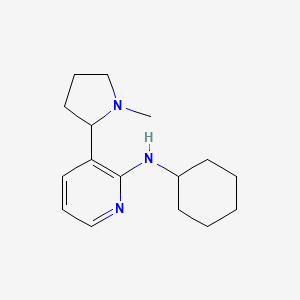
![3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11805210.png)
